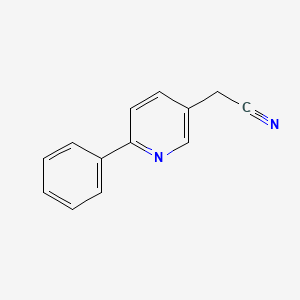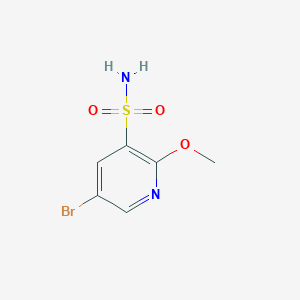
5-Bromo-2-methoxypyridine-3-sulfonamide
Übersicht
Beschreibung
“5-Bromo-2-methoxypyridine-3-sulfonamide” is an organic compound with a molecular formula of C₆H₇BrN₂O₃S. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxypyridine-3-sulfonamide” involves various scientific research applications. For instance, it has been used in the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxypyridine-3-sulfonamide” is represented by the InChI code: 1S/C6H7BrN2O3S/c1-12-6-5 (13 (8,10)11)2-4 (7)3-9-6/h2-3H,1H3, (H2,8,10,11) .
Chemical Reactions Analysis
“5-Bromo-2-methoxypyridine-3-sulfonamide” has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in laboratory experiments. It has been used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
1. CCR4 Receptor Antagonists Development
The compound N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. It played a crucial role in the development of two bioavailable CCR4 receptor antagonist candidate drugs, AZD-2098 and AZD-1678 (Kindon et al., 2017).
2. Photodynamic Therapy in Cancer Treatment
A derivative of 5-Bromo-2-methoxypyridine-3-sulfonamide was used in synthesizing zinc phthalocyanine, a potent photosensitizer with high singlet oxygen quantum yield. This compound shows potential in Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Antimicrobial Activity
Sulfonamide-derived compounds, including 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate, were synthesized and showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
4. Anticonvulsant Activity
A series of 4-thiazolidinones bearing a sulfonamide group derived from 5-Bromo-2-methoxypyridine-3-sulfonamide were tested for their anticonvulsant activity. Compounds exhibited significant activity against animal models, with some showing promising results as leads for further investigations (Siddiqui, Arshad, Khan, & Ahsan, 2010).
5. Carbonic Anhydrase Inhibitors
Halogenated sulfonamides, including those derived from 5-Bromo-2-methoxypyridine-3-sulfonamide, were studied as inhibitors of the carbonic anhydrase isozyme IX. These compounds are potential leads for designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOROLBARCXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-3-sulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


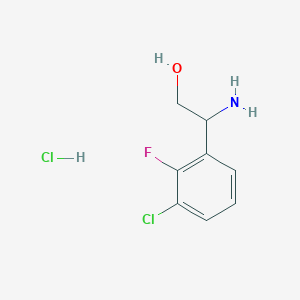

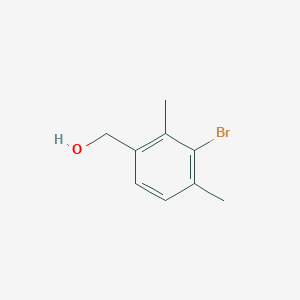
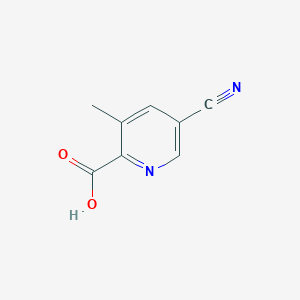
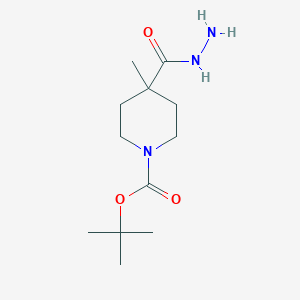
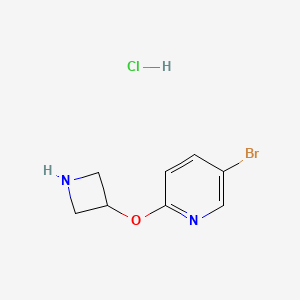
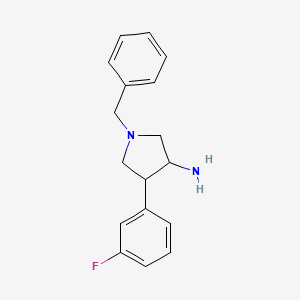
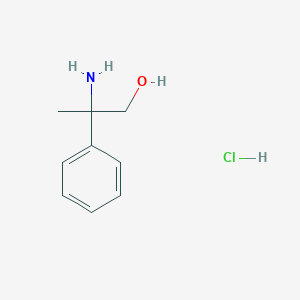
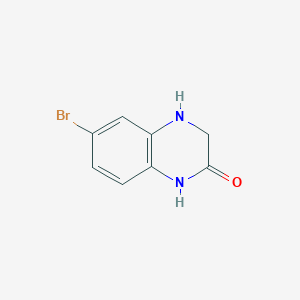

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
